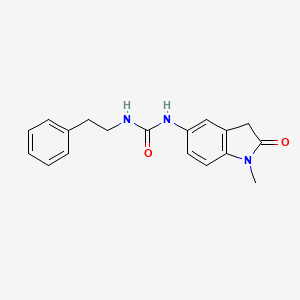

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an indolinone core and a phenethylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the phenethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea serves as a versatile building block in synthetic chemistry. Its unique indolinone core combined with the phenethylurea moiety allows for the synthesis of more complex molecules. The compound is particularly useful in:

- Synthesis of Derivatives : It can be modified to create derivatives with enhanced properties or different functionalities.

- Chemical Reactions : The compound participates in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable reagent in organic synthesis.

Biological Research Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Key areas of focus include:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Its mechanism involves interaction with specific molecular targets, leading to altered cellular pathways.

Medicinal Applications

The medicinal potential of this compound has been explored extensively:

- Antiproliferative Activity : The compound has shown considerable antiproliferative activity against various human tumor cell lines tested under National Cancer Institute protocols. For instance, it displayed a mean GI50 value of approximately 15.72 μM against selected cancer cell lines .

Industrial Applications

In industrial settings, this compound is utilized for:

- Development of New Materials : The compound's unique properties make it suitable for the formulation of new materials and chemical processes.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Anticancer Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

- Synthesis and Characterization : Research has focused on synthesizing derivatives based on this compound to enhance its biological activity and reduce toxicity. In vitro studies have revealed promising results regarding its antiproliferative effects on cancer cells .

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to altered cellular pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

- N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide

- N-(1-Methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

- N-(1-Methyl-2-oxoindolin-5-yl)acetamide

Comparison: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea stands out due to its unique combination of the indolinone core and phenethylurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structure of this compound can be represented as follows:

This compound features an indoline moiety linked to a phenethyl urea group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cell Viability Assays : The compound was tested against multiple cancer cell lines, including MCF-7 and MCF-10A. Results indicated that it exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.

These findings suggest that the compound has promising anticancer properties, particularly against breast cancer cells .

Compound Cell Line IC50 (µM) This compound MCF-7 12.5 ± 0.5 Sorafenib MCF-7 7.55 ± 0.4 Doxorubicin MCF-7 15.0 ± 0.8 - Mechanism of Action : The compound was found to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2. This modulation of apoptotic pathways indicates its potential as a therapeutic agent in cancer treatment .

- Cell Cycle Arrest : In addition to inducing apoptosis, this compound causes cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substitution Patterns : Variations in the phenethyl group and modifications on the indoline core have been shown to impact potency and selectivity against different cancer cell lines.

- Comparative Analysis : The compound's activity was compared with other derivatives, revealing that certain substitutions led to improved IC50 values and selectivity profiles.

Case Study 1: Anticancer Efficacy

In a recent study, a series of indole derivatives were synthesized and evaluated alongside this compound. The results demonstrated that this compound exhibited superior antiproliferative effects against various cancer cell lines compared to other tested derivatives, establishing it as a lead candidate for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular pathways. It was shown to significantly increase levels of cytochrome C and activate caspase pathways in treated cells, indicating its role in mitochondrial-mediated apoptosis .

Eigenschaften

IUPAC Name |

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGCTEXUBMMHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.